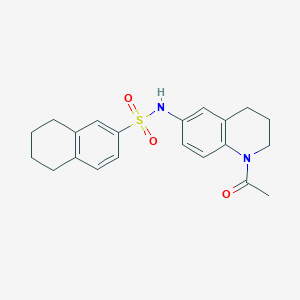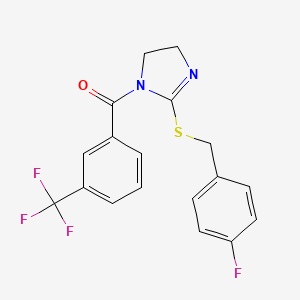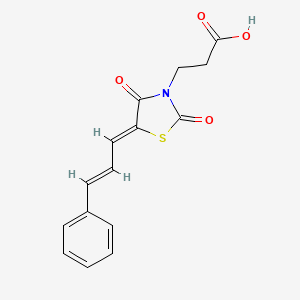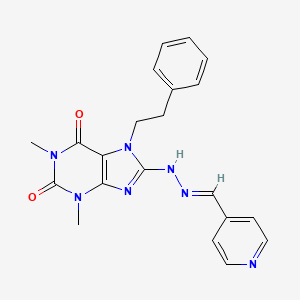
N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the use of thioamides as building blocks, as seen in the synthesis of fluorescent dyes with thioimidate and thiazolyl moieties . Another study describes the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which shares the thiophen-2-ylmethyl component with the compound of interest . These syntheses typically involve nucleophilic substitution reactions and the formation of amide bonds, which are likely to be relevant for the synthesis of "N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide".
Molecular Structure Analysis
X-ray diffraction and spectroscopic techniques are commonly used to characterize the molecular structure of similar compounds . For instance, the study of temperature-dependent polymorphism in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide provides insights into how subtle changes in temperature can affect the crystal packing and molecular arrangement . The molecular structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was also determined using X-ray diffraction . These techniques would be applicable for analyzing the molecular structure of "N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide".
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the behavior of similar structures. For example, the presence of thioamide groups in the compound suggests potential for nucleophilic addition reactions, as thioamides are known to be reactive towards nucleophiles . The study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide also provides information on the electrophilic and nucleophilic sites within the molecule, which can be useful in predicting the reactivity of "N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide" .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, such as their fluorescence and antimicrobial activity . The compound of interest may also exhibit similar properties due to the presence of aromatic rings and heteroatoms, which can contribute to fluorescence, and the potential for intermolecular interactions, which can influence biological activity. The solvatochromism observed in some of the synthesized dyes indicates that the compound may also exhibit solvatochromic behavior due to the presence of similar functional groups .
Scientific Research Applications
Discovery and Development of Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structural complexity to the query compound, were identified as potent and selective Met kinase inhibitors. These inhibitors demonstrated significant tumor stasis in Met-dependent carcinoma models, showcasing the potential for cancer treatment applications (Schroeder et al., 2009).
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research into GSK1059865, a compound with a complex molecular structure including fluorine and methoxy groups, as a selective OX1R antagonist evaluated its effects in a binge eating model. This study elucidates the potential therapeutic applications of such compounds in treating compulsive behaviors, including eating disorders (Piccoli et al., 2012).
Development of Fluorescent Dyes for Biological Applications
N-Ethoxycarbonylpyrene- and perylene thioamides were explored for synthesizing fluorescent dyes, demonstrating significant potential for bioimaging and analytical applications. These dyes, emitting across a broad spectrum, indicate the utility of structurally complex compounds in developing tools for scientific research (Witalewska et al., 2019).
Antimicrobial Activity of Thiourea Derivatives
A study on acylthioureas with significant antimicrobial activity against biofilm-forming bacterial strains highlights the potential of such compounds in developing new antimicrobial agents. This research demonstrates the relevance of exploring complex molecules for therapeutic applications (Limban et al., 2011).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-9-4-5-10(7-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNRSXYCMOQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

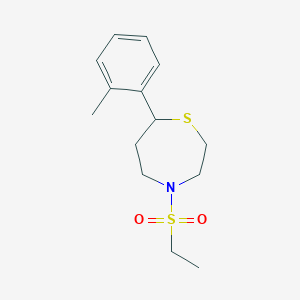
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)
![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)
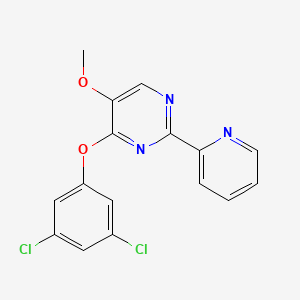
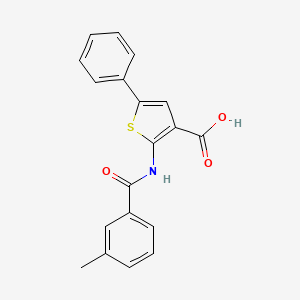
![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)

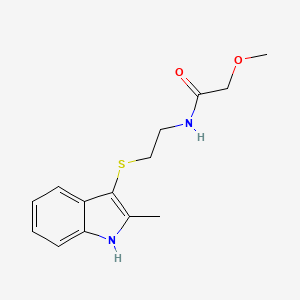
![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)
